Guanazole

Descripción

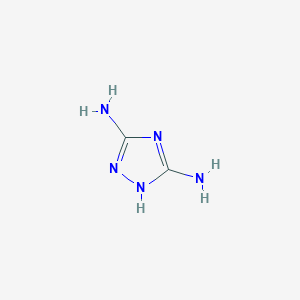

Structure

3D Structure

Propiedades

IUPAC Name |

1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWIYNIDEDLDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025367 | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Guanazole appears as colorless crystals. (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1455-77-2 | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Diamino-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01TWM5267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 403 °F (Decomposes) (NTP, 1992) | |

| Record name | GUANAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Guanazole in DNA Synthesis

Introduction

This compound (3,5-diamino-1,2,4-triazole; NSC 1895) is a small molecule triazole derivative that has demonstrated significant antitumor activity against various cancer models, including murine leukemias and human cancer cell lines.[1][2] Its development as a chemotherapeutic agent stems from its targeted action on a critical pathway for cell proliferation: DNA synthesis. This technical guide provides a comprehensive overview of this compound's core mechanism of action, focusing on its role as an inhibitor of DNA synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

The primary molecular target of this compound is Ribonucleotide Reductase (RNR) , the enzyme solely responsible for the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.[3][4] By inhibiting RNR, this compound effectively depletes the cellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the cessation of DNA synthesis, cell cycle arrest, and ultimately, cancer cell death. Its mechanism is functionally similar to that of hydroxyurea, another well-known RNR inhibitor.[3][5]

Core Mechanism of Action: Inhibition of Ribonucleotide Reductase

The synthesis of DNA is fundamentally dependent on a continuous supply of the four dNTPs: dATP, dGTP, dCTP, and dTTP. The enzyme Ribonucleotide Reductase catalyzes the rate-limiting step in the production of these molecules by reducing the corresponding ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP).

This compound exerts its antiproliferative effects by directly inhibiting the activity of RNR.[3] This inhibition disrupts the delicate balance of the dNTP pool, which is essential for the fidelity and processivity of DNA polymerase. The depletion of dNTPs has two major consequences:

-

Inhibition of DNA Replication : Without an adequate supply of building blocks, DNA polymerase cannot synthesize new DNA strands, leading to an arrest of the cell cycle, primarily in the S-phase (synthesis phase).

-

Impairment of DNA Repair : DNA repair mechanisms also rely on dNTPs to replace damaged sections of DNA. This compound's depletion of these precursors compromises the cell's ability to repair DNA damage, which can trigger apoptosis.[6]

Studies have shown that this compound inhibits the reduction of ribonucleotides to deoxyribonucleotides in enzyme preparations from human epidermoid carcinoma cells.[3] This direct inhibition leads to a marked decrease in the incorporation of DNA precursors like adenine, hypoxanthine, and uridine into DNA.[3][5]

Caption: this compound's primary mechanism involves the inhibition of Ribonucleotide Reductase (RNR).

Quantitative Data Summary

The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The data highlights its potent activity, particularly against hematological malignancies.

Table 1: In Vitro Cytotoxicity of this compound

This table summarizes the percentage of growth inhibition induced by this compound at different concentrations in various cell lines after a specified incubation period.

| Cell Line | Concentration (µg/mL) | % Inhibition | Reference |

| Leukemia L1210 | 400 | >94% | [2] |

| 100 | >82% | [2] | |

| 25 | <50% | [2] | |

| Walker 256 Carcinosarcoma | 400 | 90% | [2] |

| 25 | >50% | [2] | |

| Normal Human Lymphoblasts | 400 | 80% | [2] |

| 100 | 65% | [2] | |

| 25 | 30% | [2] | |

| Leukemic Human Lymphoblasts | 400 | 75% | [2] |

| 100 | 60% | [2] | |

| 25 | 12% | [2] |

Table 2: Effects of this compound on Precursor Incorporation into Nucleic Acids

This table describes the principal findings from studies using radiolabeled precursors to measure the impact of this compound on DNA and RNA synthesis.

| Cell Line | Precursor | Effect on DNA Synthesis | Effect on RNA Synthesis | Reference |

| L1210 Leukemia | Adenine | Strong Inhibition | Less Pronounced Inhibition | [3] |

| Hypoxanthine | Strong Inhibition | Less Pronounced Inhibition | [3] | |

| Uridine | Strong Inhibition | Less Pronounced Inhibition | [3] | |

| Thymidine | Inhibition | Not Applicable | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Culture : Cancer cell lines (e.g., L1210 leukemia) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment : A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations. The diluted drug is added to the wells, and the plates are incubated for 48-72 hours.

-

Viability Assessment : Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is read using a microplate reader.

-

Data Analysis : The percentage of cell inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

DNA Synthesis Inhibition Assay (Radiolabeled Precursor Incorporation)

This protocol measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

-

Cell Culture and Treatment : Cells are cultured and treated with various concentrations of this compound as described above for a predetermined period (e.g., 24 hours).

-

Radiolabeling : A radiolabeled DNA precursor, typically [³H]-thymidine, is added to the cell culture medium at a final concentration of 1-5 µCi/mL.

-

Incubation : The cells are incubated for a short period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Harvesting and Lysis : The cells are washed to remove unincorporated [³H]-thymidine, and then harvested. The DNA is precipitated using trichloroacetic acid (TCA).

-

Quantification : The amount of radioactivity in the precipitated DNA is measured using a scintillation counter.

-

Data Analysis : The level of [³H]-thymidine incorporation in treated cells is compared to that in untreated control cells to determine the percentage of inhibition of DNA synthesis.

Caption: A typical experimental workflow to assess the cellular effects of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Culture and Treatment : Cells are treated with this compound at concentrations around the IC50 value for a period corresponding to at least one cell cycle (e.g., 24-48 hours).

-

Cell Harvesting : Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Fixation : Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.

-

Staining : The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure only DNA is stained.

-

Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis : The data is analyzed to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of DNA synthesis inhibition.

Logical Relationships and Downstream Effects

The inhibition of RNR by this compound initiates a cascade of cellular events that culminate in an anti-tumor effect. The logical progression from the molecular target to the cellular outcome is a critical aspect of its mechanism.

Caption: The cause-and-effect pathway from this compound administration to its anti-tumor effect.

Conclusion

This compound's mechanism of action is centered on its potent inhibition of Ribonucleotide Reductase. This targeted disruption of the DNA synthesis pathway provides a clear rationale for its anti-neoplastic properties. By depleting the essential precursors for DNA replication, this compound induces S-phase cell cycle arrest and subsequent cell death in rapidly proliferating cancer cells. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and potentially optimize the therapeutic application of this compound and other RNR inhibitors. While clinical studies have shown some efficacy, they have also highlighted dose-limiting toxicities such as myelosuppression, indicating a narrow therapeutic index.[7][8] Future research may focus on developing derivatives or novel delivery systems to improve its therapeutic window.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of ribonucleotide reductase alter DNA repair in human fibroblasts through specific depletion of purine deoxynucleotide triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (NSC-1895)--a phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Chemical Properties of 3,5-diamino-1,2,4-triazole (Guanazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diamino-1,2,4-triazole, commonly known as Guanazole, is a heterocyclic organic compound with the molecular formula C₂H₅N₅. It is characterized by a five-membered triazole ring substituted with two amino groups. This compound has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science, owing to its versatile chemical nature and biological activities. This compound serves as a crucial building block for the synthesis of a wide range of compounds, including pharmaceuticals and energetic materials. Its derivatives have been investigated for their potential as antitumor agents, inhibitors of DNA synthesis, and corrosion inhibitors.[1][2] This guide provides a comprehensive overview of the core chemical properties of 3,5-diamino-1,2,4-triazole, detailed experimental protocols, and insights into its mechanism of action in a biological context.

Core Chemical and Physical Properties

This compound is typically a colorless to faintly yellow crystalline powder.[3][4] It is soluble in water and stable under normal conditions, though it is sensitive to air and reacts with acids and oxidizing agents.[2][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂H₅N₅ | [5] |

| Molar Mass | 99.09 g/mol | [5] |

| Appearance | Colorless crystals or faintly yellow powder | [3][4] |

| Melting Point | 202-205 °C (decomposes) | [3][5][6] |

| Boiling Point | 473.7 ± 28.0 °C (Predicted) | [3][5] |

| Density | 1.686 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in water | [1][5][6] |

| pKa | 12.10 ± 0.40 (Predicted) | [5] |

| Flash Point | 271.6 °C | [3][5] |

| Vapor Pressure | 3.85E-09 mmHg at 25°C | [5] |

Experimental Protocols

Synthesis of 3,5-diamino-1,2,4-triazole Nitrate

A common method for the synthesis of a salt of 3,5-diamino-1,2,4-triazole involves the reaction of hydrazine hydrate with dicyandiamide in the presence of nitric acid.[5]

Materials:

-

Hydrazine hydrate

-

Nitric acid (aqueous solution)

-

Dicyandiamide (cyanoguanidine)

-

Water (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, carefully mix hydrazine hydrate and nitric acid at a molar ratio of 1:2. The temperature should be maintained between 20-60 °C during this addition.[5]

-

To the resulting solution, add dicyandiamide with continuous stirring. The molar ratio of hydrazine to dicyandiamide should be 1:1. The temperature of the reaction mixture should be kept between 40-60 °C.[5]

-

Continue stirring the solution at 40-60 °C for a sufficient period to ensure the completion of the reaction.[5]

-

After the reaction is complete, the crude product is isolated.

-

Purify the synthesized 3,5-diamino-1,2,4-triazole nitrate by recrystallization from water.[5]

Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a minimum amount of hot water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals under vacuum.[5]

Analytical Methods

A general workflow for the synthesis and characterization of 3,5-diamino-1,2,4-triazole is depicted below.

References

- 1. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105968058A - Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole - Google Patents [patents.google.com]

- 4. simpsonskinlab.org [simpsonskinlab.org]

- 5. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 6. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanazole's Tautomeric Landscape: A Technical Guide to Stability and Form

For Researchers, Scientists, and Drug Development Professionals

Guanazole, chemically known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound that has garnered interest in various fields, including medicinal chemistry and materials science. A critical aspect of its chemical behavior, with profound implications for its biological activity and application, is its existence in multiple tautomeric forms. This technical guide provides an in-depth exploration of the tautomeric forms of this compound, their relative stability, the methodologies used for their characterization, and the potential influence of tautomerism on its biological function.

The Tautomeric Forms of this compound

Prototropic tautomerism in this compound involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino groups. This results in several possible isomers. The principal annular tautomers are the 1H, 2H, and 4H forms, arising from the position of the migratory proton on the triazole ring. Furthermore, amino-imino tautomerism can occur at the exocyclic amino groups. The key tautomeric forms of this compound are depicted below:

-

1H-3,5-diamino-1,2,4-triazole: The proton is located on the N1 atom of the triazole ring.

-

2H-3,5-diamino-1,2,4-triazole: The proton is located on the N2 atom of the triazole ring.

-

4H-3,5-diamino-1,2,4-triazole: The proton is located on the N4 atom of the triazole ring.

-

Imino tautomers: These forms arise from a proton shift from an exocyclic amino group to a ring nitrogen, resulting in an imino (=NH) group.

The equilibrium between these tautomers is influenced by various factors, including the physical state (gas, solution, or solid), solvent polarity, temperature, and pH.

Quantitative Analysis of Tautomer Stability

Determining the relative stability of tautomers is crucial for understanding the reactivity and biological interactions of this compound. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides valuable insights into the energetic landscape of these isomers.

A key study by Kumar et al. investigated the tautomeric forms of this compound using both vibrational spectroscopy and quantum chemical calculations.[1] Their findings, based on ab initio/HF and DFT/B3LYP methods with a 6-31G* basis set, concluded that the 1H-3,5-diamino-1,2,4-triazole is the most stable tautomeric form.[1]

Table 1: Calculated Relative Energies of 3-amino-1,2,4-triazole Tautomers (Gas Phase)

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

| 3-amino-1H-1,2,4-triazole | 0.0 | 6-31G(CCSD)//6-31G (HF) |

| 3-amino-2H-1,2,4-triazole | ~0.0 | 6-31G(CCSD)//6-31G (HF) |

| 3-amino-4H-1,2,4-triazole | ~7.0 | 6-31G(CCSD)//6-31G (HF) |

Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities of this compound tautomers may differ.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to experimentally investigate tautomeric equilibria.

Computational Methodology

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers. A typical workflow is outlined below:

Protocol for DFT Calculations:

-

Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-31G*.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., 6-311++G(d,p)).

-

Solvation Effects: To model the influence of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied.

-

Relative Energy Calculation: The total energies (including ZPVE corrections and solvation energies) of the tautomers are compared to determine their relative stabilities.

Spectroscopic and Crystallographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers. Variable-temperature NMR studies can provide thermodynamic data on the equilibrium.

UV-Vis Spectroscopy:

Tautomers possess different electronic structures and therefore exhibit distinct UV-Vis absorption spectra. By analyzing the spectra of a compound under various conditions (e.g., different solvents, pH), the position of the tautomeric equilibrium can be inferred.

X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. It reveals the precise positions of all atoms, including the migratory proton, and details of intermolecular interactions, such as hydrogen bonding, which can stabilize a particular tautomer in the crystal lattice.

Biological Implications of this compound Tautomerism

The specific tautomeric form of a molecule can significantly influence its biological activity. Different tautomers exhibit distinct hydrogen bonding patterns, dipole moments, and steric properties, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors.

While direct evidence linking specific this compound tautomers to a particular biological activity is limited, the principle of tautomer-dependent bioactivity is well-established in drug design. For instance, the deprotonation of the triazole ligand in a dinuclear copper(II) complex of this compound, a process intrinsically linked to its tautomeric state, has been suggested to be crucial for its high activity in the oxygen reduction reaction, a process relevant to bioinorganic chemistry and catalysis.

Furthermore, the general class of guanidine-containing compounds has been explored as inhibitors of enzymes like nitric oxide synthase. The protonation state and tautomeric form of the guanidino group are critical for its interaction with the active site of such enzymes. Therefore, it is highly probable that the different tautomers of this compound would exhibit differential binding affinities for its biological targets.

The logical relationship between tautomerism and biological activity can be visualized as follows:

References

Spectroscopic Analysis of Guanazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Guanazole (3,5-Diamino-1,2,4-triazole), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Due to the symmetrical nature of the molecule, with two amino groups attached to a 1,2,4-triazole ring, the NMR spectra are relatively simple.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 5.0 - 6.0 | br s | -NH₂ protons |

| ~ 12.0 - 13.0 | br s | -NH proton of triazole ring |

Note: The chemical shifts are estimations based on data from similar compounds and are solvent-dependent.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is characterized by a single signal for the two equivalent carbon atoms of the triazole ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | C3 and C5 of triazole ring |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by the stretching and bending vibrations of the N-H bonds of the amino and triazole groups, as well as the vibrations of the triazole ring.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3425 | Strong | Asymmetric N-H stretching of -NH₂ |

| 3320 | Strong | Symmetric N-H stretching of -NH₂ |

| 3120 | Medium | N-H stretching of triazole ring |

| 1670 | Strong | -NH₂ scissoring (bending) |

| 1640 | Strong | C=N stretching of triazole ring |

| 1560 | Medium | N-H bending of triazole ring |

| 1440 | Medium | C-N stretching |

Data extracted from a comparative study of observed and calculated IR spectra.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a prominent molecular ion peak and several characteristic fragment ions, providing confirmation of its molecular weight and insights into its fragmentation pathways.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 99 | 100 | [M]⁺ (Molecular Ion) |

| 71 | 15 | [M - N₂]⁺ |

| 56 | 20 | [M - HNCN]⁺ |

| 43 | 45 | [H₂NCNH]⁺ |

| 28 | 30 | [N₂]⁺ |

Data obtained from the NIST WebBook electron ionization mass spectrum.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Detector: DTGS (Deuterated Triglycine Sulfate)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

-

A direct insertion probe is typically used for solid samples like this compound.

Instrument Parameters (Electron Ionization):

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 10-200

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Guanazole (CAS 1455-77-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guanazole (CAS 1455-77-2), a heterocyclic compound with significant biological activities. This document consolidates key physicochemical properties, details its mechanism of action, and provides experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

This compound, also known as 3,5-diamino-1,2,4-triazole, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a comprehensive reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅N₅ | |

| Molecular Weight | 99.09 g/mol | |

| Melting Point | 202-205 °C (decomposes) | [2] |

| Boiling Point | 473.7 °C at 760 mmHg (predicted) | |

| Density | 1.686 g/cm³ | |

| Solubility | Soluble in water | [2] |

| pKa | 12.10 ± 0.40 (predicted) | |

| Appearance | Colorless crystals or white/faintly yellow powder | [2][3] |

| Stability | Air sensitive; reacts with acids and oxidizing agents. |

Biological Activity and Mechanism of Action

This compound exhibits significant antitumor and cytostatic properties, primarily functioning as an inhibitor of DNA synthesis. Its mechanism of action is centered on the inhibition of the enzyme ribonucleotide reductase.[4][5]

Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4] By inhibiting this enzyme, this compound effectively depletes the intracellular pool of deoxyribonucleotides. This cessation of DNA precursor synthesis leads to the inhibition of DNA replication and, consequently, arrests cell proliferation.[4] This mechanism makes this compound a compound of interest in cancer research, particularly for its activity against leukemia cell lines such as L1210.[4]

Below is a diagram illustrating the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key biological assays to evaluate its activity.

Synthesis of this compound

The following protocol is adapted from a patented synthesis method and describes the preparation of this compound from dicyandiamide and hydrazine dihydrochloride.[2]

Materials:

-

Dicyandiamide

-

Hydrazine dihydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol

-

Distilled water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and stirrer, dissolve hydrazine dihydrochloride in water.

-

Addition of Dicyandiamide: While stirring, add dicyandiamide to the hydrazine dihydrochloride solution. For larger scale reactions, portion-wise addition is recommended to control the exothermic reaction.

-

Heating: Heat the reaction mixture to a temperature of 80-100°C. The reaction is typically complete within a few minutes at this temperature.

-

Neutralization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to neutralize the this compound hydrochloride.[2]

-

Solvent Removal: Evaporate the neutralized solution to dryness under reduced pressure using a rotary evaporator.[2]

-

Extraction: Extract the dry residue with boiling methanol.[2]

-

Crystallization: Filter the hot methanol solution and then evaporate the solvent to a low volume. Upon cooling, this compound crystals will form.[2]

-

Isolation: Collect the this compound crystals by filtration and dry them appropriately. A yield of approximately 97% can be expected.[2]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of this compound against a chosen cancer cell line (e.g., L1210) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Target cancer cell line (e.g., L1210)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.

Ribonucleotide Reductase Inhibition Assay

This is a general protocol for determining the inhibitory effect of this compound on ribonucleotide reductase activity. The assay typically measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Materials:

-

This compound

-

Partially purified ribonucleotide reductase enzyme

-

Radiolabeled ribonucleotide substrate (e.g., [³H]CDP)

-

Assay buffer (containing buffer salts, dithiothreitol, and magnesium ions)

-

Allosteric effectors (e.g., ATP)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, allosteric effectors, and the ribonucleotide reductase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled ribonucleotide substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction by adding cold TCA.

-

Separation and Quantification: Separate the radiolabeled deoxyribonucleotide product from the unreacted ribonucleotide substrate (e.g., using chromatography).

-

Measurement: Quantify the amount of radioactivity in the deoxyribonucleotide fraction using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of ribonucleotide reductase activity for each this compound concentration and calculate the IC₅₀ value.

DNA Synthesis Inhibition Assay

This protocol provides a general method to assess the effect of this compound on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside (e.g., [³H]-thymidine) into the DNA of cultured cells.

Materials:

-

This compound

-

Proliferating cell line

-

Complete cell culture medium

-

[³H]-thymidine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH) or a cell lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to proliferate. Treat the cells with various concentrations of this compound for a specific duration.

-

Radiolabeling: Add [³H]-thymidine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.

-

Cell Lysis and Precipitation: Wash the cells with PBS to remove unincorporated [³H]-thymidine. Lyse the cells and precipitate the DNA using cold TCA.

-

Washing: Wash the precipitate with TCA to remove any remaining unincorporated label.

-

Solubilization: Solubilize the DNA precipitate in NaOH or a suitable lysis buffer.

-

Scintillation Counting: Transfer the solubilized DNA to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of [³H]-thymidine incorporation for each this compound concentration and express it as a percentage of the untreated control to quantify the inhibition of DNA synthesis.

Safety and Handling

This compound is known to be air-sensitive and reacts with acids and oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 1455-77-2) is a compound with well-defined physicochemical properties and a clear mechanism of action as a ribonucleotide reductase inhibitor. This guide provides researchers with the essential technical information and experimental protocols to further investigate its potential as a therapeutic agent, particularly in the field of oncology. The provided methodologies for synthesis and biological evaluation will facilitate a standardized approach to studying this promising molecule.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. US2648671A - Preparation of this compound - Google Patents [patents.google.com]

- 3. US3285958A - Preparation of triaminoguanidine compounds from dicyandiamide - Google Patents [patents.google.com]

- 4. US2648670A - Preparation of guanazoles - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

Guanazole: A Technical Guide to its Discovery and Antineoplastic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanazole (3,5-diamino-1,2,4-triazole), designated as NSC-1895 by the National Cancer Institute, emerged in the mid-20th century as a compound of interest in oncology. This technical guide details the discovery, synthesis, and historical investigation of this compound as an antineoplastic agent. It consolidates key findings from preclinical and early clinical studies, focusing on its mechanism of action as a ribonucleotide reductase inhibitor. This document provides a retrospective analysis of the available data, including quantitative outcomes from in vitro and in vivo studies, and outlines the experimental protocols employed during its evaluation.

Discovery and Synthesis

This compound, a diamino derivative of the 1,2,4-triazole heterocyclic ring system, has been synthesized through various methods. A notable and efficient synthesis involves the reaction of dicyandiamide with a hydrazine dihydrohalide in an aqueous solution.[1]

Synthesis from Dicyandiamide and Hydrazine Dihydrochloride

A high-yield synthesis of this compound can be achieved by reacting dicyandiamide with hydrazine dihydrochloride in water.[1] The reaction proceeds by heating the components in an aqueous solution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dicyandiamide

-

Hydrazine dihydrochloride

-

Water

-

Sodium hydroxide (for neutralization)

-

Methanol (for purification)

Procedure:

-

An aqueous solution of hydrazine dihydrochloride is prepared.

-

Dicyandiamide is added to the solution. For larger scale reactions or higher temperatures (80-100°C), portion-wise addition of dicyandiamide is recommended to control the exothermic reaction.

-

The mixture is heated. The reaction can be completed in approximately two hours at 50°C or in a few minutes at temperatures closer to 100°C.[1]

-

Following the reaction, the solution containing this compound hydrochloride is cooled.

-

A solution of sodium hydroxide is added to neutralize the this compound hydrochloride.[1]

-

The resulting solution is evaporated to dryness.

-

The this compound product is then purified, for example, by recrystallization from a solvent like methanol.

The overall reaction is as follows:

History as an Antineoplastic Agent

The investigation into this compound's potential as a cancer therapeutic agent was most active in the 1970s. It was identified through screening programs and subsequently evaluated in a series of preclinical and clinical studies.

Preclinical Investigations

This compound demonstrated antitumor activity against a range of murine tumor models.[2]

-

Leukemia L1210: this compound was found to be active against this murine leukemia model.

-

Walker 256 Carcinosarcoma: The compound showed cytotoxicity towards this carcinosarcoma cell line.[2]

-

Other Models: Activity was also noted against K1964 leukemia and the mast cell tumor P815.[2]

In vitro studies confirmed its cytotoxic effects against Leukemia L1210 cells, Walker 256 carcinosarcoma cells, and two human lymphoblast cell lines.[2]

Experimental Protocols: Preclinical Models

-

In Vitro Cytotoxicity Assay (General):

-

Cancer cell lines (e.g., L1210, Walker 256) are cultured in appropriate media and conditions.

-

Cells are seeded into multi-well plates at a predetermined density.

-

Varying concentrations of this compound are added to the wells.

-

After a specified incubation period, cell viability is assessed using a suitable method (e.g., dye exclusion, metabolic activity assay).

-

-

L1210 Murine Leukemia Model:

-

DBA/2 mice are typically used for this model.

-

A specific number of L1210 cells (e.g., 1 x 10^6) are injected intraperitoneally into the mice.[3]

-

Treatment with this compound is initiated, with the dosage and schedule varying depending on the study design.

-

Endpoints often include monitoring survival time and calculating the increase in lifespan compared to control groups.

-

-

Walker 256 Carcinosarcoma Model:

-

This model uses rats, and the tumor can be implanted subcutaneously (solid tumor) or intraperitoneally (ascitic tumor).[4]

-

A suspension of Walker 256 cells is injected into the desired site.

-

This compound treatment is administered according to the study protocol.

-

For solid tumors, tumor volume is measured over time. For ascitic tumors, survival or ascitic fluid volume may be assessed.

-

Clinical Investigations

Phase I clinical trials of this compound were conducted to determine its safety, toxicity profile, and a recommended dose for further studies.

A key Phase I study involved two dosing schedules:[5]

-

Intermittent prolonged 5-day infusion.

-

Intermittent intravenous bolus twice weekly.

Patient Population: The trials included patients with various advanced neoplastic diseases, including lung carcinoma, prostate carcinoma, melanoma, and acute leukemia.

Key Findings:

-

Toxicity: The primary dose-limiting toxicity was bone marrow suppression, with leukopenia being more pronounced than thrombocytopenia. The severity of this side effect was increased in patients who had received prior chemotherapy or radiotherapy.[5]

-

Efficacy: Partial responses were observed in a small number of patients with lung carcinoma, prostate carcinoma, and melanoma.[5]

Mechanism of Action

This compound's antineoplastic effect is attributed to its role as an inhibitor of ribonucleotide reductase.[6] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.

By inhibiting ribonucleotide reductase, this compound effectively halts DNA synthesis, thereby preventing the proliferation of rapidly dividing cancer cells.[6] Its mechanism is similar to that of hydroxyurea, another well-known ribonucleotide reductase inhibitor.

Experimental Protocol: Ribonucleotide Reductase Activity Assay (General Principle)

A common method to assay ribonucleotide reductase activity involves measuring the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.

-

A cell extract containing ribonucleotide reductase or the purified enzyme is prepared.

-

The enzyme preparation is incubated with the radiolabeled substrate (e.g., [3H]CDP) and necessary cofactors (e.g., dithiothreitol, ATP).

-

The reaction is carried out in the presence and absence of various concentrations of the inhibitor (this compound).

-

The reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate (e.g., using chromatography).

-

The amount of radioactivity in the deoxyribonucleotide fraction is quantified to determine the enzyme activity. The level of inhibition by this compound is then calculated.

Quantitative Data Summary

The available literature on this compound, primarily from the 1970s, often lacks the detailed quantitative data presentation common in modern studies. However, the following tables summarize the key findings.

Table 1: Preclinical Antitumor Activity of this compound

| Model System | Cell/Tumor Type | Observed Effect | Reference |

| In Vitro | Leukemia L1210 | Cytotoxic | [2] |

| In Vitro | Walker 256 Carcinosarcoma | Cytotoxic | [2] |

| In Vitro | Human Lymphoblast Cell Lines | Cytotoxic | [2] |

| In Vivo | Murine Leukemia L1210 | Antitumor Activity | [2] |

| In Vivo | Murine Leukemia K1964 | Antitumor Activity | [2] |

| In Vivo | Murine Mast Cell Tumor P815 | Antitumor Activity | [2] |

| In Vivo | Walker 256 Carcinosarcoma | Antitumor Activity | [2] |

Table 2: Summary of Phase I Clinical Trial of this compound (NSC-1895)

| Parameter | Details | Reference |

| Dosing Schedules | 1. Intermittent prolonged 5-day infusion | [5] |

| 2. Intermittent IV bolus twice weekly | [5] | |

| Patient Population | Patients with advanced solid tumors and leukemia | [5] |

| Primary Toxicity | Bone marrow suppression (Leukopenia > Thrombocytopenia) | [5] |

| Efficacy | Partial responses in patients with lung carcinoma, prostate carcinoma, and melanoma | [5] |

Conclusion and Historical Perspective

This compound represents an early example of a targeted anticancer agent, specifically an inhibitor of ribonucleotide reductase. Preclinical studies demonstrated a promising spectrum of activity against various tumor models. However, its clinical development was hampered by significant bone marrow toxicity. While this compound itself did not advance to later-phase clinical trials or widespread clinical use, its investigation contributed to the understanding of ribonucleotide reductase as a valid therapeutic target in oncology. The challenges encountered with this compound underscore the critical importance of the therapeutic index in the development of antineoplastic agents. Further research into derivatives or novel delivery systems for ribonucleotide reductase inhibitors continues to be an area of interest in cancer drug discovery.

References

- 1. US2648671A - Preparation of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Establishment and characterization of cell lines from the Walker carcinoma 256 able to grow in suspension culture and deficient in thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (NSC-1895)--a phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanazole: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Guanazole (also known as 3,5-Diamino-1,2,4-triazole) in a laboratory setting. This compound is a versatile compound with applications including as a DNA synthesis inhibitor and a component in flame-retardant materials.[1][2] Adherence to strict safety protocols is paramount to mitigate potential risks associated with its use.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] As a member of the triazole class of compounds, it should be treated with caution due to the potential for explosive decomposition under certain conditions, although the amine-substituted derivatives like this compound tend to be less sensitive.[4] Dust from this compound can also be explosive when suspended in air at specific concentrations.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior and for making informed decisions regarding storage and handling.

| Property | Value | Reference |

| Molecular Formula | C₂H₅N₅ | [1][5] |

| Molecular Weight | 99.09 - 99.12 g/mol | [4][5] |

| Appearance | Colorless crystals or slightly yellow/beige powder | [4][5][6] |

| Melting Point | 202-208 °C (decomposes) | [5][6] |

| Boiling Point | 473.7 ± 28.0 °C (Predicted) | [5] |

| Flash Point | 271.6 °C | [5] |

| Water Solubility | Soluble | [4][5] |

| Density | 1.686 ± 0.06 g/cm³ (Predicted) | [5] |

| Vapor Pressure | 3.85E-09 mmHg at 25°C | [5] |

| Stability | Air sensitive. Reacts with acids and oxidizing agents. | [5] |

Toxicological Data

This compound poses several health risks. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological properties have not been fully investigated, but available data indicates it can cause irritation to the eyes, skin, and respiratory tract.[7] Ingestion may lead to irritation of the digestive tract.[7]

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 773.6 mg/kg | Rat (female) | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | [3] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | [3][8] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.

Handling

-

Ventilation: Use with adequate ventilation.[7] For operations that may generate dust, use only outdoors or in a well-ventilated area.[6]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothing should not be allowed out of the workplace.[9]

-

Dust Control: Minimize dust generation and accumulation.[7] Avoid breathing dust.[3]

-

Avoid Contact: Avoid contact with eyes, skin, and clothing.[7]

-

Container Handling: Keep containers tightly closed when not in use.[7]

Storage

-

General Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep containers tightly closed.[6] Some sources recommend refrigeration.[6][10]

-

Incompatible Materials: Store away from oxidizing agents and acids.[5][6]

-

Atmosphere: Store under an inert atmosphere in a dark place.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6] A face shield may also be necessary.[11]

-

Skin Protection: Wear suitable protective clothing and gloves to prevent skin exposure.[5][6]

-

Respiratory Protection: For tasks that may generate dust, a NIOSH-approved respirator with a particle filter is recommended.[6] In situations with a high potential for exposure, a self-contained breathing apparatus (SCBA) may be required.[12][13]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Wash clothing before reuse.[7] Get medical aid if irritation develops or persists.[7]

-

Inhalation: Remove the individual from exposure to fresh air immediately.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water fog, or foam.[9]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[9]

-

Specific Hazards: During a fire, hazardous gases such as carbon oxides and nitrogen oxides may be formed.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9]

Accidental Release Measures

-

Personal Precautions: Keep unnecessary personnel away.[9] Wear appropriate protective equipment and clothing during clean-up.[9] Avoid breathing dust and contact with skin and eyes.[14]

-

Environmental Precautions: Prevent the material from entering drains, water courses, or soil.[9]

-

Containment and Clean-up: For small spills, dampen the solid material with water and transfer it to a suitable container.[4] Use absorbent paper dampened with water to pick up any remaining material.[4] For larger spills, sweep or vacuum up the material and shovel it into suitable containers for disposal.[6][14] Ensure the area is well-ventilated.[14]

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals like this compound are typically based on standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD), the Environmental Protection Agency (EPA), or the American Society for Testing and Materials (ASTM). Below are representative methodologies for key toxicological endpoints.

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

A single dose of this compound is administered by gavage to a group of animals.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

If no mortality is observed, the next higher dose is used in another group of animals.

-

The test is stopped when mortality is observed or the highest dose level has been tested without mortality.

-

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is estimated based on the observed mortality.

Skin Irritation (Representative Protocol based on OECD Guideline 404)

-

Objective: To assess the potential of this compound to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small amount of this compound (0.5 g) is applied to a small patch of shaved skin on the back of the rabbit.

-

The treated area is covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified as an irritant or non-irritant based on the mean scores.

Logical Workflow for this compound Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial assessment to emergency response.

Caption: Logical workflow for safe this compound handling.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most up-to-date SDS for the specific product you are using and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound|lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 12. Fourth Generation Agents - Reference Guide - CHEMM [chemm.hhs.gov]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Guanazole Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Guanazole (3,5-diamino-1,2,4-triazole) in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents detailed information for the closely related structural analog, 3-amino-1,2,4-triazole. This information serves as a valuable reference for researchers and professionals involved in drug development and chemical synthesis, offering insights into solvent selection and process optimization.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to formulation and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. For instance, polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound, with its multiple amino groups and triazole ring, is a polar molecule capable of hydrogen bonding, which dictates its solubility in different organic media.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of 3-amino-1,2,4-triazole in a range of organic solvents at various temperatures. This data is extracted from a comprehensive study on the thermodynamic modeling of its solubility.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Protic Solvents | ||

| Methanol | 283.15 | 0.0158 |

| 293.15 | 0.0205 | |

| 303.15 | 0.0264 | |

| 313.15 | 0.0338 | |

| 318.15 | 0.0382 | |

| Ethanol | 283.15 | 0.0063 |

| 293.15 | 0.0083 | |

| 303.15 | 0.0108 | |

| 313.15 | 0.0139 | |

| 318.15 | 0.0158 | |

| n-Propanol | 283.15 | 0.0041 |

| 293.15 | 0.0054 | |

| 303.15 | 0.0071 | |

| 313.15 | 0.0092 | |

| 318.15 | 0.0105 | |

| Isopropanol | 283.15 | 0.0033 |

| 293.15 | 0.0044 | |

| 303.15 | 0.0058 | |

| 313.15 | 0.0075 | |

| 318.15 | 0.0086 | |

| Aprotic Solvents | ||

| Acetone | 283.15 | 0.0019 |

| 293.15 | 0.0025 | |

| 303.15 | 0.0033 | |

| 313.15 | 0.0043 | |

| 318.15 | 0.0049 | |

| 2-Butanone | 283.15 | 0.0014 |

| 293.15 | 0.0019 | |

| 303.15 | 0.0025 | |

| 313.15 | 0.0032 | |

| 318.15 | 0.0037 | |

| Ethyl Acetate | 283.15 | 0.0007 |

| 293.15 | 0.0010 | |

| 303.15 | 0.0013 | |

| 313.15 | 0.0017 | |

| 318.15 | 0.0019 | |

| Acetonitrile | 283.15 | 0.0038 |

| 293.15 | 0.0050 | |

| 303.15 | 0.0065 | |

| 313.15 | 0.0084 | |

| 318.15 | 0.0096 | |

| 1,4-Dioxane | 283.15 | 0.0028 |

| 293.15 | 0.0037 | |

| 303.15 | 0.0049 | |

| 313.15 | 0.0063 | |

| 318.15 | 0.0072 | |

| N-Methyl-2-pyrrolidone | 283.15 | 0.0435 |

| 293.15 | 0.0558 | |

| 303.15 | 0.0709 | |

| 313.15 | 0.0892 | |

| 318.15 | 0.0995 |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Isothermal Saturation Method (Shake-Flask)

This method involves saturating a solvent with a solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

3-amino-1,2,4-triazole (or this compound)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid, often by centrifugation, to obtain a clear saturated solution.

-

Concentration Analysis: A precise volume of the saturated solution is withdrawn, diluted as necessary, and the concentration of the solute is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

Caption: Isothermal saturation method workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Solvent Polarity: As a polar molecule, this compound is expected to have higher solubility in polar solvents. The data for 3-amino-1,2,4-triazole supports this, with higher solubility observed in polar protic solvents like methanol and polar aprotic solvents like N-methyl-2-pyrrolidone.

-

Hydrogen Bonding: The presence of amino groups allows this compound to act as a hydrogen bond donor, while the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are generally good solvents for this compound.

-

Temperature: For most solid solutes, solubility increases with temperature. The provided data for 3-amino-1,2,4-triazole consistently shows this trend across all tested solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility. A higher lattice energy generally leads to lower solubility.

Logical Relationship of Solubility Factors

The interplay of these factors determines the overall solubility of a compound in a given solvent.

Caption: Factors influencing the solubility of this compound in organic solvents.

This guide provides a foundational understanding of this compound's solubility characteristics based on available data for a close structural analog. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of interest.

Unveiling the Solid-State Landscape of Guanazole: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Guanazole, chemically known as 3,5-diamino-1,2,4-triazole (DATA), is a versatile heterocyclic compound with applications ranging from energetic materials to pharmaceuticals. A thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is paramount for controlling its performance, stability, and bioavailability. This technical guide provides an in-depth exploration of the known crystalline forms of this compound, detailing their structural characteristics and the experimental protocols for their investigation.

Introduction to the Crystal Chemistry of this compound

This compound has been shown to exist in at least two distinct crystalline forms: a monohydrate and an anhydrous form. The incorporation of water into the crystal lattice significantly influences the molecular packing and hydrogen bonding network, leading to different physical properties. While polymorphism in this compound itself is not extensively documented in publicly available literature, the existence of these two forms, coupled with the known polymorphic nature of related triazole derivatives, underscores the importance of comprehensive solid-state characterization.[1]